[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine basic properties
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine basic properties
An In-Depth Technical Guide to the Basic Properties of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the compound [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related structural analogues to project its physicochemical characteristics, a plausible synthetic route, its anticipated pharmacological profile as a monoamine reuptake inhibitor, and appropriate analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are exploring novel psychoactive compounds and their derivatives.
Introduction and Chemical Identity
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a synthetic compound belonging to the 1-phenyl-3-aminopropane class. Its chemical structure suggests a potential for psychoactivity, likely through interaction with monoamine transporters.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylamine | N/A |
| CAS Number | 672309-97-6 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂ | Calculated |
| Molecular Weight | 252.78 g/mol | Calculated |
| Predicted XLogP3 | 3.2 | Predicted |
| Predicted Hydrogen Bond Donor Count | 1 | Predicted |
| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |
| Predicted Rotatable Bond Count | 5 | Predicted |
Note: Some properties are predicted due to a lack of experimentally determined data.
Proposed Synthesis Pathway
A plausible synthetic route for [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine can be conceptualized based on established organic chemistry principles, particularly the synthesis of related 1-phenyl-3-aminopropane derivatives. A common and efficient method would be a multi-step synthesis involving a Mannich reaction followed by reduction.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the molecule at the C-N bonds, suggesting a ketone precursor and amine reagents.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Reaction)
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To a solution of 4'-chloroacetophenone in ethanol, add pyrrolidine and an aqueous solution of formaldehyde (as paraformaldehyde).
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Acidify the mixture with hydrochloric acid and reflux for a specified period.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to obtain 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.
Step 2: Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (Reductive Amination)
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Dissolve the purified 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one in a suitable solvent such as methanol.
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Add an excess of methylamine (as a solution in a solvent or as a salt with a subsequent basification step).
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Introduce a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0 °C).
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Allow the reaction to proceed to completion, monitoring by TLC.
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Quench the reaction carefully with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
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The final product can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride).
Caption: Proposed two-step synthesis workflow.
Anticipated Pharmacological Profile
The chemical structure of [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine strongly suggests that it will act as a monoamine reuptake inhibitor. Compounds with a similar 1-phenyl-3-aminopropane backbone are known to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3][4] The specific affinity and selectivity for these transporters would be determined by the substitutions on the phenyl ring and the nature of the amine groups.
Mechanism of Action
It is hypothesized that the compound binds to the substrate-binding site of one or more monoamine transporters, thereby blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and/or dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Hypothesized mechanism of action at the synapse.
In Vitro Pharmacological Evaluation
To characterize the pharmacological profile of this compound, a series of in vitro assays are recommended.
3.2.1. Monoamine Transporter Binding Affinity Assay
This assay determines the affinity of the compound for SERT, NET, and DAT.
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Principle: Competitive radioligand binding assays are performed using membranes from cells expressing the human recombinant transporters.
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Protocol:
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Prepare cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.
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Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
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After incubation, separate the bound and free radioligand by rapid filtration.
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Quantify the radioactivity on the filters using a scintillation counter.
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Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
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3.2.2. Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the potency of the compound to inhibit the uptake of neurotransmitters.[1]
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Principle: The ability of the compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) into cells expressing the respective transporters is measured.[1]
-
Protocol:
-
Culture HEK293 cells expressing hSERT, hNET, or hDAT in appropriate plates.
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Pre-incubate the cells with varying concentrations of the test compound.
-
Add the radiolabeled neurotransmitter and incubate for a short period.
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Terminate the uptake by washing the cells with ice-cold buffer.
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Lyse the cells and measure the intracellular radioactivity.
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Determine the IC₅₀ values for uptake inhibition.
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Table 2: Example Data from Structurally Similar Monoamine Reuptake Inhibitors
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| Fluoxetine | 0.9 | 160 | 2000 | [5] |
| Atomoxetine | 77 | 5 | 1451 | [5] |
| PRC200-SS | 2.1 | 1.5 | 61 | [6] |
Note: This data is for illustrative purposes to show the range of activities for compounds in this class.
Analytical Methodology
The analysis of [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in various matrices would typically involve chromatographic separation coupled with mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the amine.
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Sample Preparation: Extraction from the matrix (e.g., biological fluid, seized material) using liquid-liquid extraction or solid-phase extraction. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed.
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GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. A temperature gradient program would be used for optimal separation.
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MS Conditions: Electron ionization (EI) at 70 eV is standard. Full scan mode would be used for identification, while selected ion monitoring (SIM) would be employed for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC.[7]
-
Sample Preparation: Similar to GC-MS, but derivatization is generally not required.
-
LC Conditions: Reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape for the basic amine.
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MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is expected to be effective. Multiple Reaction Monitoring (MRM) would be used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
Table 3: Predicted MRM Transitions for LC-MS/MS Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 253.2 | [To be determined empirically] | [To be optimized] |
| 253.2 | [To be determined empirically] | [To be optimized] |
Note: The specific product ions and optimal collision energies would need to be determined experimentally.
Physicochemical Properties and Their Toxicological Implications
The physicochemical properties of a compound can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[8][9]
Lipophilicity and Polarity
With a predicted XLogP3 of 3.2, [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is moderately lipophilic. This suggests good potential for oral absorption and blood-brain barrier penetration. However, high lipophilicity can sometimes be associated with an increased risk of off-target effects and toxicity.[8]
Ionization State
The presence of two amine groups indicates that this compound is basic and will be protonated at physiological pH. The ionization state is a critical determinant of solubility, permeability, and interaction with biological targets.
Conclusion
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a compound with a high likelihood of acting as a monoamine reuptake inhibitor. This technical guide has provided a projected overview of its fundamental properties based on the well-established chemistry and pharmacology of its structural analogues. The proposed synthetic route offers a practical approach to obtaining the compound for further study. The outlined pharmacological and analytical methods provide a solid framework for its comprehensive characterization. Further empirical studies are necessary to definitively elucidate the specific properties and biological activity of this molecule.
References
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